molecular formula C15H20Cl3N3 B2822353 7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride CAS No. 1555328-93-2

7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride

Cat. No.: B2822353
CAS No.: 1555328-93-2
M. Wt: 348.7
InChI Key: YDKWGJOUWYHLCW-UHFFFAOYSA-N
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Description

7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride is a chemical compound with the molecular formula C15H20Cl3N3. It is a derivative of naphthyridine and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

7-benzyl-6,8-dihydro-5H-2,7-naphthyridin-4-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3.3ClH/c16-15-9-17-8-13-11-18(7-6-14(13)15)10-12-4-2-1-3-5-12;;;/h1-5,8-9H,6-7,10-11,16H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKWGJOUWYHLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CC(=C21)N)CC3=CC=CC=C3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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